![molecular formula C9H5F4N B2923996 2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile CAS No. 1824048-48-7](/img/structure/B2923996.png)
2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H3F4N . It is used as a pharmaceutical intermediate and for the synthesis of diphenylthioethers .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile can be represented by the linear formula CF3C6H3(F)CN . The molecular weight of this compound is 189.1097 .Physical And Chemical Properties Analysis
2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile is a liquid at room temperature . It has a refractive index of 1.446 (lit.) and a density of 1.358 g/mL at 25 °C (lit.) .Scientific Research Applications
Fluorinated Building Blocks
“2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile” is a type of fluorinated building block . Fluorinated compounds are often used in the development of pharmaceuticals and agrochemicals due to their unique properties, such as increased stability and altered metabolic pathways.
Chemical Synthesis
This compound may be used in chemical synthesis . In chemical synthesis, simple substances are combined to create more complex ones. This compound could potentially be used as a starting material or intermediate in the synthesis of other complex molecules.
Pharmaceutical Intermediate
It is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients. Their role is crucial in the development of new drugs.
Synthesis of Diphenylthioethers
This compound is also used for the synthesis of diphenylthioethers . Diphenylthioethers are a class of organic compounds that have potential applications in various fields, including medicinal chemistry and materials science.
Safety and Hazards
Mechanism of Action
Target of Action
This compound may be used in chemical synthesis , suggesting that it could interact with a variety of molecular targets depending on the specific reactions it is involved in.
Mode of Action
It is known to participate in chemical reactions as a building block , indicating that it likely interacts with its targets through covalent bonding during synthesis reactions.
Pharmacokinetics
It is known that the compound is a liquid at room temperature, with a density of 1358 g/mL . These properties could influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile. For instance, it is known that the compound is a combustible liquid , suggesting that it could be sensitive to heat and other ignition sources. Additionally, it is toxic if inhaled, harmful if swallowed, and can cause skin and eye irritation , indicating that its handling and use require appropriate safety measures.
properties
IUPAC Name |
2-fluoro-4-methyl-3-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c1-5-2-3-6(4-14)8(10)7(5)9(11,12)13/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBOBJDNRODHIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C#N)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.